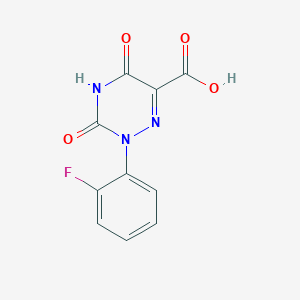
2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenylacetic acid with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reactions. Catalysts such as platinum on carbon and Raney nickel are often employed to facilitate the reactions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the triazine ring.
Indole derivatives: Contain a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid lies in its combination of the fluorophenyl group and the triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(2-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their antimicrobial properties and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H5FN4O2 with a molecular weight of approximately 232.17 g/mol. The compound features a triazine ring with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that the presence of the fluorophenyl group enhances the antimicrobial activity of triazine derivatives. In particular:
- Antibacterial Activity : Studies have shown that compounds with electron-withdrawing groups on the phenyl ring exhibit increased antibacterial properties. For instance, a derivative with a 4-fluorophenyl group demonstrated significant activity against Escherichia coli, with an IC50 value of 0.91 μM .
- Antitubercular Activity : The compound has also shown promising results against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL for certain derivatives .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituent Effects : Compounds with substituted phenyl fragments generally exhibit better activity than those with aliphatic or heterocyclic groups. Electron-withdrawing groups enhance potency significantly .
- Functional Groups : The presence of carboxylic acid moieties appears crucial for maintaining biological activity. For example, derivatives lacking this functional group showed diminished efficacy .
Case Studies
| Study | Compound | Target Pathogen | Activity | MIC/IC50 |
|---|---|---|---|---|
| Study A | 5f | Mycobacterium smegmatis | Antitubercular | MIC = 50 μg/mL |
| Study B | D | Escherichia coli | Antibacterial | IC50 = 0.91 μM |
These studies highlight the importance of specific structural features in enhancing biological activity.
Properties
Molecular Formula |
C10H6FN3O4 |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C10H6FN3O4/c11-5-3-1-2-4-6(5)14-10(18)12-8(15)7(13-14)9(16)17/h1-4H,(H,16,17)(H,12,15,18) |
InChI Key |
NRWCZILIPHRZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC(=O)C(=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















